molecular formula C13H21NO2 B3862923 N-(oxolan-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide

N-(oxolan-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B3862923
M. Wt: 223.31 g/mol
InChI Key: VHHHQUYMXWGGKH-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide: is an organic compound characterized by a bicyclic structure derived from norbornane

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(oxolan-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the reaction of norbornane derivatives with oxirane compounds under controlled conditions. The reaction is facilitated by catalysts such as tetramethylammonium iodide, which promotes the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: N-(oxolan-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(oxolan-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its bicyclic structure can mimic natural substrates, making it useful for probing enzyme specificity and activity.

Medicine: In medicine, N-(oxolan-2-ylmethyl)bicyclo[22Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new therapeutic agents .

Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for producing polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

    Norbornane: A saturated hydrocarbon with a similar bicyclic structure.

    Norbornene: An unsaturated derivative of norbornane with a double bond.

    Norbornadiene: Another unsaturated derivative with two double bonds.

Uniqueness: N-(oxolan-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical properties and reactivity. This makes it more versatile for various applications compared to its simpler counterparts .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c15-13(14-8-11-2-1-5-16-11)12-7-9-3-4-10(12)6-9/h9-12H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHHQUYMXWGGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(oxolan-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide
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N-(oxolan-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide
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N-(oxolan-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide

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